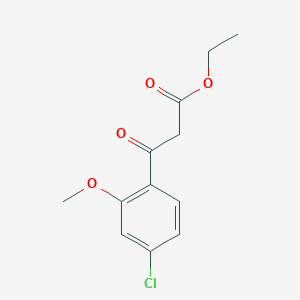

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure, characterized by the presence of a chloro and methoxy group attached to a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-2-methoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more efficient purification techniques. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products

Oxidation: 4-chloro-2-methoxybenzoic acid.

Reduction: Ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate can be compared with similar compounds, such as:

Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of a methoxy group.

Ethyl 3-(4-chloro-2-hydroxyphenyl)-3-oxopropanoate: Contains a hydroxy group instead of a methoxy group.

Ethyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate: Similar structure but with a bromo group instead of a chloro group.

Biological Activity

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with significant potential in pharmacological applications due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₃ClO₄ and a molecular weight of approximately 257 g/mol. Its structure features a propanoate backbone with a chloro and methoxy-substituted phenyl group, which enhances its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds derived from this structure can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Gram-positive bacteria | 15-20 | |

| Gram-negative bacteria | 12-18 | |

| Fungi (Candida spp.) | 14-22 |

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 25.6 | |

| ABTS Scavenging | 18.7 |

3. Neuroprotective Effects

This compound has shown neuroprotective potential through mechanisms involving anti-inflammatory pathways. It may inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in the brain.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of AChE, enhancing acetylcholine levels in the synaptic cleft, which is beneficial for cognitive functions.

- Antioxidant Pathways : It modulates signaling pathways related to oxidative stress, potentially reducing inflammation and cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotective Activity

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function scores compared to control groups. The study concluded that the compound's AChE inhibitory activity contributed to its neuroprotective effects.

Properties

Molecular Formula |

C12H13ClO4 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

UAOASMFOGUEOLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.